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Compound of Interest

Compound Name: 3-(2-Oxo-acetyl)-benzonitrile

Cat. No.: B011535 Get Quote

An In-depth Technical Guide to 3-(2-Oxo-acetyl)-
benzonitrile
This technical guide provides a comprehensive overview of the chemical properties, structure,

and plausible synthesis of 3-(2-Oxo-acetyl)-benzonitrile. The content is tailored for

researchers, scientists, and drug development professionals, offering detailed information for

laboratory use and further research.

Chemical Structure and Properties
3-(2-Oxo-acetyl)-benzonitrile, with the CAS number 105802-54-8, is an aromatic compound

featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.[1] This unique

combination of reactive moieties makes it a potentially valuable building block in organic

synthesis.

Table 1: Chemical Identifiers and Molecular Properties
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Property Value Source

CAS Number 105802-54-8 [1]

Molecular Formula C₉H₅NO₂ [2]

Molecular Weight 159.14 g/mol [1]

IUPAC Name 3-(2-oxoacetyl)benzonitrile [2]

InChI
InChI=1S/C9H5NO2/c10-5-7-

2-1-3-8(4-7)9(12)6-11/h1-4,6H
[2]

InChIKey
MIDYVQQFZPPTDV-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
C1=CC(=CC(=C1)C(=O)C=O)

C#N
[2]

Table 2: Predicted Physical Properties

Note: Experimental data for the following properties are not readily available. The values below

are predicted or estimated based on the compound's structure and data from similar

compounds.

Property Predicted Value

Melting Point Not available

Boiling Point Not available

Solubility
Likely soluble in organic solvents like

dichloromethane, ethyl acetate, and acetone.

Spectroscopic and Analytical Data
While experimental spectra for 3-(2-Oxo-acetyl)-benzonitrile are not widely published, the

following section details the expected spectroscopic characteristics based on its structure and

provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR of 3-(2-Oxo-acetyl)-benzonitrile:

Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).

Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).

Expected ¹³C NMR of 3-(2-Oxo-acetyl)-benzonitrile:

Nitrile Carbon: A signal around 118 ppm.

Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).

Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and

aldehyde carbonyls (approx. 180-200 ppm).

Reference ¹H and ¹³C NMR data for 3-methylbenzonitrile (a related compound):

¹H NMR (400 MHz, CDCl₃, ppm): δ 2.53 (s, 3H), 7.27 (t, J = 8.0Hz, 1H), 7.31 (t, J = 8.0Hz,

1H), 7.48 (t, J = 8.0Hz, 1H), 7.57 (t, J = 8.0Hz, 1H).

¹³C NMR (100 MHz, CDCl₃, ppm): δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.

Infrared (IR) Spectroscopy
Expected IR of 3-(2-Oxo-acetyl)-benzonitrile:

Nitrile (C≡N) stretch: A sharp absorption band around 2230 cm⁻¹.

Carbonyl (C=O) stretches: Two distinct absorption bands in the region of 1680-1720 cm⁻¹ for

the ketone and aldehyde.

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.

Reference IR data for 3-Acetylbenzonitrile:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b011535?utm_src=pdf-body
https://www.benchchem.com/product/b011535?utm_src=pdf-body
https://www.benchchem.com/product/b011535?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)
Expected MS of 3-(2-Oxo-acetyl)-benzonitrile:

Molecular Ion (M⁺): A peak at m/z = 159.0320, corresponding to the molecular weight of the

compound.

Fragmentation: Expect to see fragments corresponding to the loss of CO (m/z = 131) and the

cyano group (m/z = 133).

Reference MS data for 3-Acetylbenzonitrile:

The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-

acetylbenzonitrile, showing a molecular ion peak at m/z = 145.[3]

Experimental Protocols
Plausible Synthesis of 3-(2-Oxo-acetyl)-benzonitrile
A plausible method for the synthesis of 3-(2-Oxo-acetyl)-benzonitrile is the oxidation of 3-

acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-

benzonitrile.

Reaction Scheme:
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Plausible Synthesis of 3-(2-Oxo-acetyl)-benzonitrile

Reactants Reaction Conditions

Work-up

3-Acetylbenzonitrile

Reaction Mixture

Selenium Dioxide (SeO2) Solvent: Dioxane/Water Temperature: 90°C Time: 12 hours

Filtration

Solvent Removal

Extraction with Dichloromethane

Drying and Solvent Removal

3-(2-Oxo-acetyl)-benzonitrile

Click to download full resolution via product page

Caption: Plausible synthesis workflow for 3-(2-Oxo-acetyl)-benzonitrile.
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Detailed Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1

v/v).

Dissolution: Stir the mixture at approximately 50°C until the selenium dioxide has completely

dissolved.

Addition of Starting Material: Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.

Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up:

Upon completion, filter the warm solution to remove any solid byproducts.

Remove the solvent from the filtrate under reduced pressure.

Dissolve the resulting residue in dichloromethane and wash with water.

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate,

and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude 3-(2-Oxo-acetyl)-benzonitrile can be further purified by column

chromatography on silica gel.

Reactivity and Potential Applications
3-(2-Oxo-acetyl)-benzonitrile is an aryl glyoxal, a class of compounds known for their

versatile reactivity due to the presence of two adjacent carbonyl groups.[4][5] The electron-

withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.[4]

This bifunctional nature makes it a valuable intermediate in the synthesis of various

heterocyclic compounds.[1][4][5]

Potential applications include:
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Heterocyclic Synthesis: Aryl glyoxals are key building blocks in multicomponent reactions for

the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]

Chemical Biology: The dicarbonyl moiety can react with arginine residues in proteins,

suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]

Medicinal Chemistry: The structural motifs present in 3-(2-Oxo-acetyl)-benzonitrile are

found in various bioactive molecules, making it an interesting starting point for the

development of new therapeutic agents.

Safety and Handling
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat.

Reactivity Hazards: As an aldehyde, it may be susceptible to oxidation.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing and reducing agents.

Disclaimer: This guide is intended for informational purposes only and should not be

considered a substitute for professional chemical expertise. Always consult the relevant Safety

Data Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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